(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine
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Overview
Description
(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is an organic compound with the molecular formula C12H17N. It is a derivative of naphthalene, featuring a tetrahydronaphthalene core with a methyl group and a methanamine group attached. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine typically involves the reduction of the corresponding naphthalene derivative followed by amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while substitution reactions can introduce various functional groups onto the methanamine moiety .
Scientific Research Applications
(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound’s structure allows it to fit into binding sites of enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure but with a hydroxyl group instead of a methanamine group.
6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine: Features a methoxy group, altering its chemical properties and reactivity.
Uniqueness
(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanamine group allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)methanamine |
InChI |
InChI=1S/C12H17N/c1-12(9-13)8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7H,4,6,8-9,13H2,1H3 |
InChI Key |
SUIXJECFFZGKML-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=CC=CC=C21)CN |
Origin of Product |
United States |
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